molecular formula C13H19NO5S B125476 L-N-Butylsulfonyl-p-hydroxyphenylalanine CAS No. 149490-60-8

L-N-Butylsulfonyl-p-hydroxyphenylalanine

Cat. No. B125476
M. Wt: 301.36 g/mol
InChI Key: VCKJOKXXEIQENI-LBPRGKRZSA-N
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Description

L-N-Butylsulfonyl-p-hydroxyphenylalanine is a chemical compound with the molecular formula C13H19NO5S . It is an intermediate in the synthesis of Tirofiban-d6 , which is a labeled analogue of Tirofiban, a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist .


Molecular Structure Analysis

The molecular weight of L-N-Butylsulfonyl-p-hydroxyphenylalanine is 301.361 . The molecular structure is detailed in the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-N-Butylsulfonyl-p-hydroxyphenylalanine include a molecular weight of 301.361 and a molecular formula of C13H19NO5S . The compound has a predicted density of 1.321±0.06 g/cm3 , a predicted boiling point of 519.6±60.0 °C , and a melting point of 121-124oC .

Scientific Research Applications

Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines

L-N-Butylsulfonyl-p-hydroxyphenylalanine and related derivatives have been used in the synthesis of various cyclic compounds. A study by Back & Nakajima (2000) describes the use of amino acids like phenylalanine for conjugate additions to acetylenic sulfones, leading to the formation of several cyclic structures. This process is significant for the synthesis of complex organic molecules, including natural products and medicinal compounds.

Development of Novel Chemical Bonds in Proteins

Innovative research in biochemistry involves incorporating novel chemical bonds into proteins for a range of applications. A study by Liu et al. (2021) discusses using aryl fluorosulfate, a compound related to L-N-Butylsulfonyl-p-hydroxyphenylalanine, for creating covalent bonds in proteins. This approach has potential applications in biochemical research, protein engineering, and the development of biotherapeutics.

Insights into Phenylalanine Hydroxylase and Metabolic Disorders

Research on L-N-Butylsulfonyl-p-hydroxyphenylalanine offers insights into the function of phenylalanine hydroxylase, an enzyme crucial in phenylalanine metabolism. Scriver (2007) and Mitchell, Trakadis, & Scriver (2011) discuss phenylketonuria, a genetic disorder affecting this enzyme, highlighting the importance of understanding aromatic amino acids in disease contexts.

Modification of Angiotensin II Analogues

Research by Escher, Bernier, & Parent (1983) involves using derivatives of phenylalanine, like L-N-Butylsulfonyl-p-hydroxyphenylalanine, in synthesizing angiotensin II analogues. This study is crucial for understanding how modifications to amino acids can influence peptide activity and has implications in developing therapeutics targeting the angiotensin system.

Safety And Hazards

L-N-Butylsulfonyl-p-hydroxyphenylalanine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJOKXXEIQENI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450217
Record name L-N-Butylsulfonyl-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-N-Butylsulfonyl-p-hydroxyphenylalanine

CAS RN

149490-60-8
Record name L-N-Butylsulfonyl-p-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Butyl Sulfonyl)-L- Tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Roll Feijó, FM Hellwig, CS Paim… - Revista Colombiana de …, 2020 - scielo.org.co
… reference substances (RS) of tirofiban, hydrochloride (Toronto Research Chemicals-TRC, Canada), impurity A (debutilpiperidine tirofiban or LN-butylsulfonyl-p-hydroxyphenylalanine) (…
Number of citations: 1 www.scielo.org.co
AL Roll Feijó, FM Hellwig, CS Paim… - Revista Colombiana de …, 2020 - scielo.org.co
… reference substances (RS) of tirofiban, hydrochloride (Toronto Research Chemicals-TRC, Canada), impurity A (debutilpiperidine tirofiban or LN-butylsulfonyl-p-hydroxyphenylalanine) (…
Number of citations: 0 www.scielo.org.co

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